[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid
Overview
Description
[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. It consists of a benzyl-substituted piperidine ring linked to a cyclopropyl amino acetic acid moiety. This structure endows the compound with unique chemical properties and reactivity, making it a candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid typically involves multi-step organic synthesis. The process often starts with the preparation of the piperidine ring, which is subsequently benzylated. The cyclopropyl amino acetic acid moiety is then introduced through a series of reactions involving cyclization, substitution, and protection-deprotection steps. Reaction conditions vary, but commonly include temperatures ranging from room temperature to reflux conditions, using solvents such as dichloromethane, methanol, or ethanol.
Industrial Production Methods
While the detailed methods of industrial production are proprietary, large-scale synthesis of this compound typically employs optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity, often involving high-throughput reactions and continuous flow synthesis technologies.
Chemical Reactions Analysis
Types of Reactions It Undergoes
[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid can participate in several types of chemical reactions:
Oxidation: : The compound can undergo oxidation to form various oxidized derivatives.
Reduction: : Reduction reactions can yield different reduced forms of the compound.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the benzyl and piperidine components.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: : Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: : Typical reagents include halides, acids, bases, and other nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products of these reactions vary widely but can include oxidized, reduced, or substituted derivatives of the original compound. Each of these derivatives retains the core structure but exhibits distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, [(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid is utilized as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
The compound's structure makes it a valuable tool for studying biological pathways, particularly those involving piperidine derivatives.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting neurological pathways, given the piperidine ring's presence in many biologically active molecules.
Industry
In industry, the compound is explored for its use in the production of specialty chemicals and materials, leveraging its unique reactivity and structural features.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and enzymes. The piperidine ring can interact with receptor sites, modulating their activity. The benzyl and cyclopropyl groups can influence binding affinity and specificity, directing the compound's effects toward particular molecular pathways.
Comparison with Similar Compounds
Uniqueness
Compared to other piperidine and cyclopropyl amino acid derivatives, [(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid stands out due to its unique combination of functional groups, which endow it with a distinct reactivity profile and potential for varied applications.
Similar Compounds
Piperidine derivatives: : These include compounds like piperidine-4-carboxylic acid, which share structural similarities but differ in functional groups and reactivity.
Cyclopropyl amino acids: : Compounds like cyclopropylglycine share the cyclopropyl group but have different side chains and reactivity profiles.
This article scratches the surface of this compound. Dive deeper into each section to explore the fascinating details and myriad possibilities this compound offers!
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl-cyclopropylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(22)14-20(17-6-7-17)13-16-8-10-19(11-9-16)12-15-4-2-1-3-5-15/h1-5,16-17H,6-14H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWABOEZDJUTTKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(CC2)CC3=CC=CC=C3)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164198 | |
Record name | Glycine, N-cyclopropyl-N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353965-43-1 | |
Record name | Glycine, N-cyclopropyl-N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-cyclopropyl-N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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